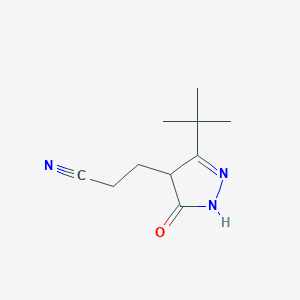

3-(3-(tert-Butyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(3-tert-butyl-5-oxo-1,4-dihydropyrazol-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)8-7(5-4-6-11)9(14)13-12-8/h7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNJVHFJMYKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)C1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazine derivative with a diketone, followed by functional group modifications to introduce the tert-butyl and nitrile groups .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the direct introduction of functional groups under controlled conditions, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(3-(tert-Butyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-(3-(tert-Butyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(3-(tert-Butyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Spectroscopic and Physical Properties

Key Observations:

- NMR Signatures : The target’s nitrile group may deshield adjacent protons, causing upfield shifts compared to the aromatic protons in compound 1 .

- Applications : While compound 1 is used in enantioselective catalysis, the target’s nitrile group positions it as a versatile intermediate for cross-coupling or hydrolysis reactions.

Crystallographic and Stability Insights

Crystallographic data for similar compounds (e.g., compound 5) are often refined using SHELXL , revealing that tert-butyl groups induce torsional strain but enhance lattice stability.

Biological Activity

3-(3-(tert-Butyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current state of research.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H15N3O

- SMILES : CC(C)(C)C1=C(C(=O)NN1)CCC#N

The compound features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of 3-(3-(tert-butyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile typically involves a multi-step process that includes the formation of the pyrazole core followed by the introduction of the propanenitrile moiety. The methods employed often utilize solvent-free conditions to enhance yield and reduce environmental impact.

Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit significant anticancer activity. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Activity | Mechanism |

|---|---|---|

| 3-(tert-butyl)-5-hydroxy-1H-pyrazole | Moderate cytotoxicity against cancer cell lines | Induction of apoptosis |

| 3-(3-(tert-butyl)-5-oxo-pyrazole) | Inhibition of tumor growth in vivo | Cell cycle arrest |

Anti-inflammatory Properties

Studies have suggested that pyrazole derivatives can modulate inflammatory pathways. For example, they may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary data suggest it exhibits activity against various bacterial strains, including multidrug-resistant bacteria.

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Weak |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of a closely related pyrazole derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolone core. Key steps include cyclization of hydrazine derivatives with β-ketonitriles and subsequent functionalization. Optimization requires precise control of temperature (e.g., 0–5°C for ketone activation) and solvent polarity (e.g., ethanol or DMF) to stabilize intermediates . Catalysts like piperidine may accelerate cyclization, while recrystallization in dimethylformamide (DMF) enhances purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- NMR spectroscopy : Identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, tert-butyl group at δ 1.3 ppm) .

- HPLC : Monitors purity (>95% by reversed-phase chromatography) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolves stereoelectronic features (e.g., dihedral angles in the pyrazolone ring) .

Q. What are the primary degradation pathways under varying storage conditions?

The nitrile group is susceptible to hydrolysis under acidic/humid conditions, forming carboxylic acids. Thermal decomposition above 150°C may release toxic fumes (e.g., HCN). Stability is enhanced by storing in anhydrous solvents (e.g., acetonitrile) at –20°C under inert gas . Accelerated stability studies using HPLC can identify degradation products .

Q. What spectroscopic signatures characterize key functional groups?

- IR : Strong nitrile stretch at ~2250 cm⁻¹, carbonyl (C=O) at ~1700 cm⁻¹ .

- ¹³C NMR : Pyrazolone carbonyl at ~165 ppm, nitrile carbon at ~120 ppm .

- ¹H NMR : Dihydro-pyrazole protons as doublets (J = 10–12 Hz) .

Advanced Research Questions

Q. How do electronic/steric effects of the tert-butyl group influence pyrazolone reactivity?

The tert-butyl group provides steric hindrance, stabilizing the pyrazolone ring against nucleophilic attack. Electronically, its inductive effect deactivates the ring, reducing electrophilic substitution but enhancing ketone stability. Computational studies (DFT) show reduced HOMO-LUMO gaps in its presence, favoring charge-transfer interactions .

Q. What strategies resolve contradictory biological activity data across assays?

Contradictions may arise from assay-specific factors (e.g., solvent polarity affecting solubility, metabolite interference). Standardized protocols (e.g., DMSO concentration <1%, LC-MS monitoring of metabolite formation) and orthogonal assays (e.g., electrophysiology for anticonvulsant activity) are recommended .

Q. How can kinetic/thermodynamic control optimize dihydropyrazole regioselectivity?

Kinetic control (low temperature, short reaction times) favors the 4,5-dihydro isomer, while thermodynamic control (reflux in toluene) shifts equilibrium toward the 1,5-dihydro form. Catalyst screening (e.g., Lewis acids like ZnCl₂) can modulate transition-state energies .

Q. What computational methods predict interactions with biological targets?

Q. How does the nitrile group participate in nucleophilic addition/cycloaddition reactions?

The nitrile undergoes [2+3] cycloaddition with azides to form tetrazoles under Cu(I) catalysis. In nucleophilic additions, it reacts with Grignard reagents to form ketones after hydrolysis. Solvent effects (e.g., THF vs. DCM) significantly influence reaction rates .

Q. What are the challenges in isolating intermediates, and how are they addressed?

Intermediate enolates are prone to tautomerization, complicating isolation. Techniques include:

- Low-temperature crystallization (–20°C in ethyl acetate) .

- Flash chromatography (silica gel, hexane/EtOAc gradient) .

- Schlenk-line techniques to prevent oxidation of air-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.